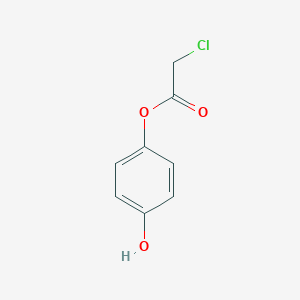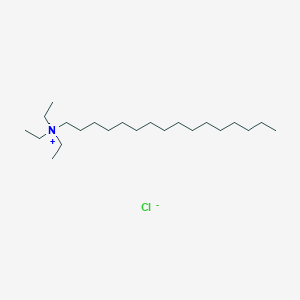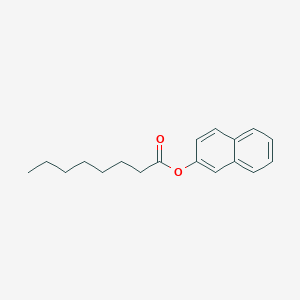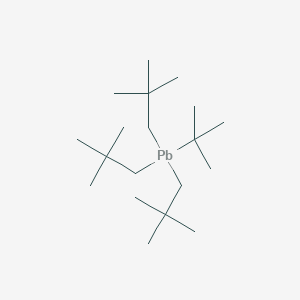
Tert-butyl-tris(2,2-dimethylpropyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-tris(2,2-dimethylpropyl)plumbane, also known as TBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBP is a lead-based compound that has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is not fully understood. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can act as a Lewis acid, which can coordinate with other molecules and facilitate various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been shown to form stable complexes with other molecules, which can enhance their reactivity and stability.
Biochemische Und Physiologische Effekte
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can cause toxicity in living organisms, including humans. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can accumulate in various organs, including the liver, kidney, and brain, and can cause oxidative stress, inflammation, and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has several advantages and limitations for lab experiments. One advantage of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its high stability, which makes it an ideal candidate for various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its toxicity, which can limit its use in certain experiments. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can also be expensive, which can limit its use in large-scale experiments.
List of
Zukünftige Richtungen
1. Further studies are needed to understand the mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various chemical reactions.
2. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in biochemistry and medicinal chemistry.
3. Further studies are needed to investigate the toxicity of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in living organisms and its potential impact on human health.
4. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in material science, including the synthesis of new materials and catalysts.
5. Further studies are needed to investigate the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in environmental remediation, including the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a lead-based compound that has gained significant attention in scientific research due to its unique properties. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry. Tert-butyl-tris(2,2-dimethylpropyl)plumbane's synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various fields and its impact on human health and the environment.
Synthesemethoden
The synthesis of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a complex process that involves several steps. The most common method of synthesizing Tert-butyl-tris(2,2-dimethylpropyl)plumbane is through the reaction of lead acetate with tert-butyl lithium and 2,2-dimethylpropyl chloride. The reaction results in the formation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane, which can be purified through recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields. In material science, Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been used as a precursor for the synthesis of lead-based perovskite solar cells. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been used as a catalyst in organic chemistry reactions, where it has shown excellent catalytic activity in various reactions, including C-H activation, cross-coupling, and cyclization reactions.
Eigenschaften
CAS-Nummer |
13406-14-9 |
|---|---|
Produktname |
Tert-butyl-tris(2,2-dimethylpropyl)plumbane |
Molekularformel |
C19H42Pb |
Molekulargewicht |
478 g/mol |
IUPAC-Name |
tert-butyl-tris(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/3C5H11.C4H9.Pb/c3*1-5(2,3)4;1-4(2)3;/h3*1H2,2-4H3;1-3H3; |
InChI-Schlüssel |
XMKFPHYKROVHGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
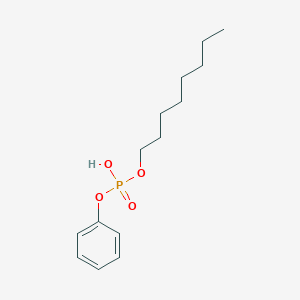
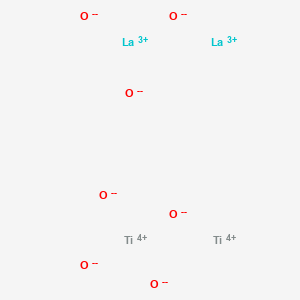
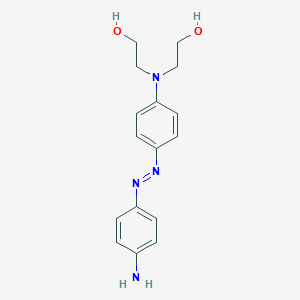


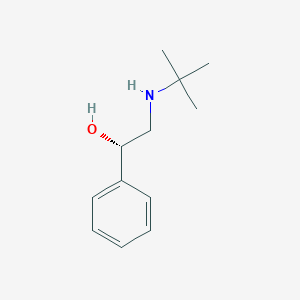
![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
